4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-cyclohexyl-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNMQBVJAIABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isocyanate with 3-methyl-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dihydro or tetrahydro triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole ring structure.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. For example, the compound may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolone derivatives vary widely in their substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:
- 3-Methyl-4-(arylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Compounds with benzylidenamino or heteroarylidenamino groups (e.g., 3-methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)- derivatives) demonstrate significant antioxidant activity, often comparable to reference standards like BHT and α-tocopherol . The presence of electron-donating groups (e.g., hydroxyl, methoxy) enhances radical scavenging capacity .
- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one : This derivative showed promising anticancer activity in molecular docking studies, attributed to interactions with DNA and protein targets .
- Herbicidal Derivatives : Compounds like 4-difluoromethyl-3-methyl-1-(4-chloro-2-fluorophenyl)-triazol-5-one are intermediates in synthesizing carfentrazone-ethyl, a potent herbicide . The cyclohexyl group in the target compound may similarly influence agrochemical applications by altering steric hindrance and soil adsorption .
Acidic Properties and pKa Values
The acidity of triazolones is solvent-dependent and influenced by substituents. For example:
- 3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)- derivatives exhibit pKa values ranging from 8.2–9.5 in isopropyl alcohol, attributed to the phenolic –OH group and triazole N–H .
- 4-Cyclohexyl-substituted derivatives : The cyclohexyl group’s electron-donating nature may slightly increase pKa compared to aryl-substituted analogs, reducing acidity .
Table 2: pKa Values in Non-Aqueous Solvents
*Estimated based on substituent effects.
Biological Activity
Chemical Structure and Properties
4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be characterized by its molecular formula and a molecular weight of approximately 168.21 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives. While specific data on this compound is limited, triazoles in general exhibit significant antifungal and antibacterial activity. For instance:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Triazole A | Antifungal | 0.5 |
| Triazole B | Antibacterial | 2.0 |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for various triazole compounds against common pathogens.
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of triazole derivatives has shown promising results. For example, a study demonstrated that certain triazoles induced apoptosis in cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole C | MCF-7 (breast cancer) | 15.63 |
| Triazole D | HeLa (cervical cancer) | 10.38 |
The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating the potency of these compounds in cancer treatment.
The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, some triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity. Additionally, they may induce apoptosis through pathways involving p53 activation and caspase cascade initiation.
Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against various fungal strains. The compound exhibited significant antifungal activity with an MIC comparable to established antifungal agents.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound against several cancer cell lines. Results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value suggesting potent anticancer activity.
Q & A
Q. What are the optimal synthetic routes for 4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. Key parameters include:
- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency .
- Temperature : Reactions often proceed at 60–100°C; higher temperatures may improve cyclization but risk decomposition .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) can enhance yield .
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) achieves >80% purity .
Q. Example Optimization Table :
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hydrazine + Cyclohexanone | Ethanol | 80 | H₂SO₄ | 72 | 85 |
| Modified hydrazide | DMF | 100 | NaHCO₃ | 69 | 82 |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, triazole ring protons at δ 7.3–8.1 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) confirm purity (>95%) .
- Melting Point Analysis : Compare observed values (e.g., 128–130°C) to literature data to detect impurities .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
- Standardized Protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to assess reproducibility .
- Meta-Analysis : Statistically compare datasets (e.g., ANOVA) to identify outliers or confounding variables .
Q. What advanced computational methods predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks (e.g., triazole ring nitrogen atoms) .
- Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. How can structure-activity relationship (SAR) studies be designed to improve its biological efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with aryl groups) and test activity .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole ring and methyl group) using software like Schrödinger .
- Data Correlation : Use regression models to link structural descriptors (e.g., logP, polar surface area) to bioactivity .
Physicochemical Property Analysis
Q. How do solvent systems affect the pKa and stability of this compound?
- Methodological Answer : Potentiometric titrations in non-aqueous solvents reveal pKa shifts:
| Solvent | pKa | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Isopropyl alcohol | 8.2 | >6 months |
| DMF | 7.5 | 3 months |
| Acetone increases solubility but reduces stability due to hygroscopicity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
